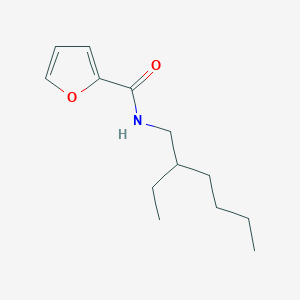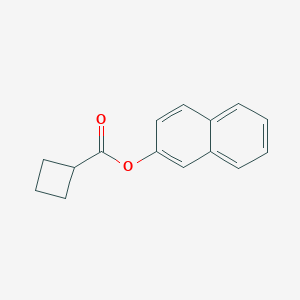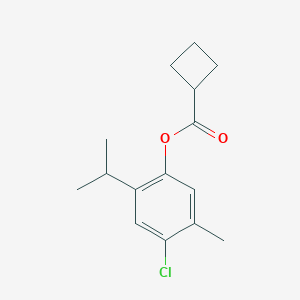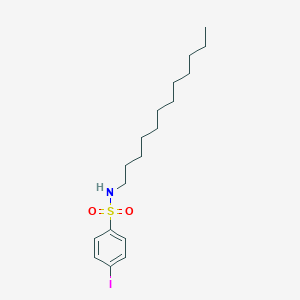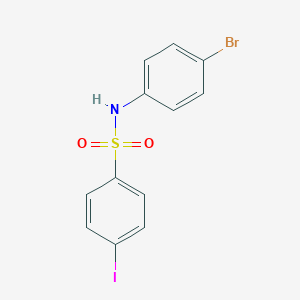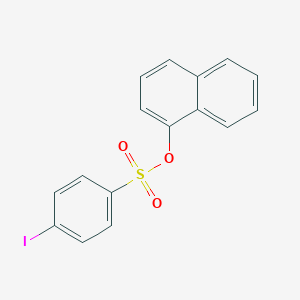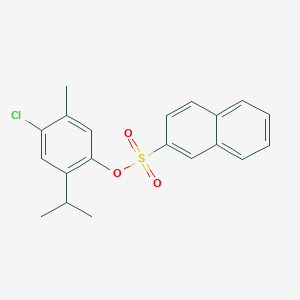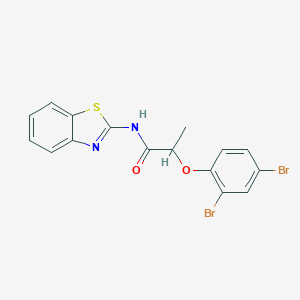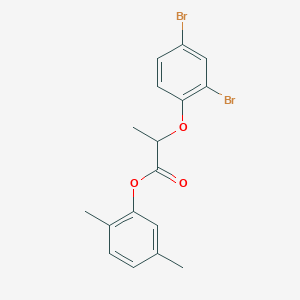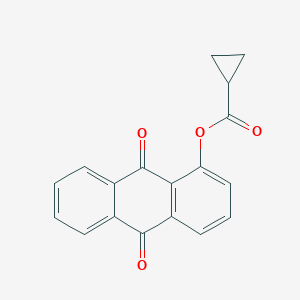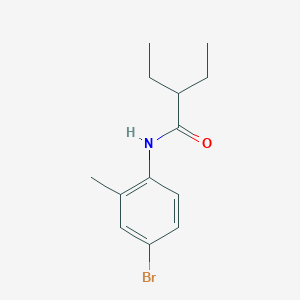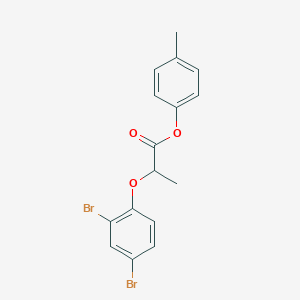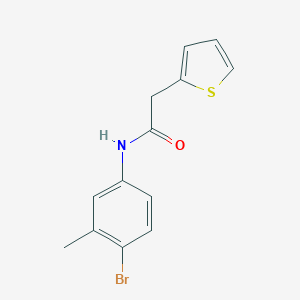
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide, also known as BMTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMTA is a member of the thienylacetamide class of compounds, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has also been shown to have neuroprotective effects, which could be useful in the development of new treatments for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide in lab experiments is its relatively low toxicity. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has low toxicity in both in vitro and in vivo experiments, making it a safer alternative to other compounds with similar biological activities. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide. One area of interest is in the development of new cancer treatments. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. Another area of interest is in the development of new pain medications. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide involves the reaction of 4-bromo-3-methylbenzaldehyde with 2-thiophenecarboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have potential applications in various areas of scientific research. One of the most promising areas is in the field of cancer research. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications.
Propiedades
Fórmula molecular |
C13H12BrNOS |
|---|---|
Peso molecular |
310.21 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H12BrNOS/c1-9-7-10(4-5-12(9)14)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Clave InChI |
PUYIHHZMKLJCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



